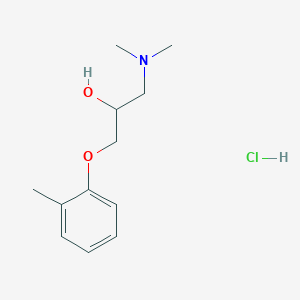
1-(Dimethylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride
Overview
Description
1-(Dimethylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxypropanolamines. These compounds are characterized by the presence of a phenoxy group attached to a propanolamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride typically involves the reaction of 2-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with dimethylamine to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.
Scientific Research Applications
1-(Dimethylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis
Biology: Studying its effects on biological systems
Medicine: Potential therapeutic applications
Industry: Used in the production of pharmaceuticals and other chemicals
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(Dimethylamino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride
- 1-(Dimethylamino)-3-(2-chlorophenoxy)propan-2-ol;hydrochloride
Uniqueness
1-(Dimethylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride is unique due to its specific substitution pattern on the phenoxy ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(dimethylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-10-6-4-5-7-12(10)15-9-11(14)8-13(2)3;/h4-7,11,14H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYKZOOXTQWOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-fluorobenzyl)thio]phenyl}-2-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B3981164.png)
![N-{2-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-ETHOXYPHENYL)ETHANEDIAMIDE](/img/structure/B3981168.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B3981177.png)
![N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B3981179.png)
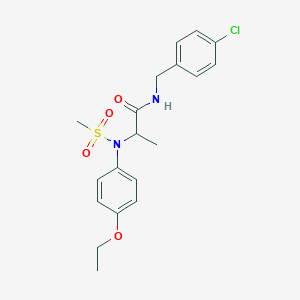
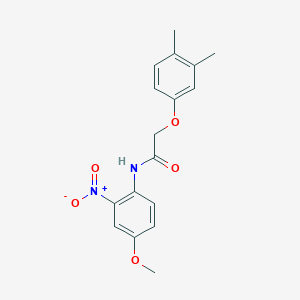
![2-methoxy-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-phenylacetamide](/img/structure/B3981208.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[2-(3-pyridinyl)ethyl]acetamide](/img/structure/B3981216.png)
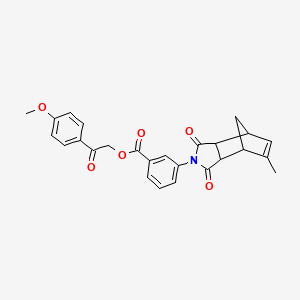
![4-{[1-(2-chlorophenyl)piperidin-4-yl]amino}-N,N-dimethylbutanamide](/img/structure/B3981238.png)
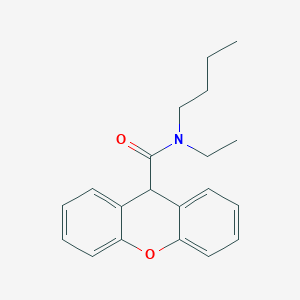
![N-[2-(morpholin-4-yl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline](/img/structure/B3981254.png)
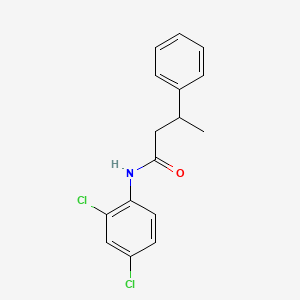
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one](/img/structure/B3981265.png)
